5-Amino-1-(3,4-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile
Overview
Description
5-Amino-1-(3,4-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(3,4-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile typically involves the reaction of 3,4-dimethylphenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent reaction with malononitrile . The reaction conditions often include the use of glacial acetic acid as a solvent and pyrrolidine as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(3,4-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction
Biological Activity
5-Amino-1-(3,4-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound belonging to the pyrazole family, characterized by its unique structural properties that confer versatile biological activities. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in anti-inflammatory and anticancer contexts.
- IUPAC Name : 5-amino-1-(3,4-dimethylphenyl)-3-methylpyrazole-4-carbonitrile
- Molecular Formula : C13H14N4
- Molecular Weight : 226.283 g/mol
- CAS Number : 1245027-05-7
Synthesis
The synthesis of this compound typically involves the reaction of 3,4-dimethylphenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent reaction with malononitrile. This multi-step process allows for the formation of the pyrazole ring, which is crucial for the biological activity of the compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A431 | < 10 | Induction of apoptosis |
HT29 | < 15 | Cell cycle arrest |
Jurkat | < 20 | Inhibition of Bcl-2 |
In vitro studies demonstrated that the compound interacts with cellular pathways involved in apoptosis, particularly through modulation of Bcl-2 family proteins, which are critical regulators of cell survival and death .
Anti-inflammatory Activity
The compound also exhibits significant anti-inflammatory properties. In various assays, it has been shown to inhibit pro-inflammatory cytokines and reduce edema in animal models:
Model | Dosing Regimen | Effectiveness (% Reduction) |
---|---|---|
Carrageenan-induced edema | 10 mg/kg | 70% |
LPS-induced inflammation | 20 mg/kg | 65% |
These findings suggest that this compound may serve as a viable candidate for further development as an anti-inflammatory agent .
Mechanistic Insights
Research indicates that the biological activity of this compound may be attributed to its ability to modulate key signaling pathways. For instance, studies utilizing molecular docking simulations revealed that it binds effectively to targets involved in inflammation and cancer progression, such as COX enzymes and various kinases .
Case Study 1: Anticancer Efficacy
In a controlled study involving human cancer cell lines (A431 and HT29), treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. The study concluded that the compound's mechanism primarily involves apoptosis induction through mitochondrial pathways.
Case Study 2: Anti-inflammatory Effects
A recent animal model study assessed the anti-inflammatory effects of this compound in carrageenan-induced paw edema. Results indicated a significant reduction in paw swelling compared to control groups treated with saline. Histological analysis showed a decrease in inflammatory cell infiltration and cytokine levels in treated animals.
Properties
IUPAC Name |
5-amino-1-(3,4-dimethylphenyl)-3-methylpyrazole-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4/c1-8-4-5-11(6-9(8)2)17-13(15)12(7-14)10(3)16-17/h4-6H,15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGSKLJNADCXLBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(C(=N2)C)C#N)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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